Samarium(III)hydroxidehydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

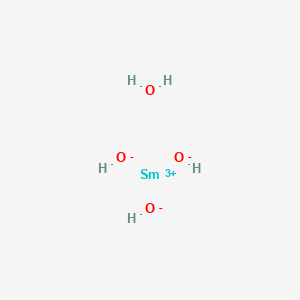

samarium(3+);trihydroxide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H2O.Sm/h4*1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIVKZCSXQGTND-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[OH-].[Sm+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O4Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Current State of Research and Significance of Samarium Iii Hydroxide Hydrate

Overview of Rare Earth Hydroxides in Modern Chemistry and Materials Science

Rare earth elements (REEs) comprise the 15 lanthanide elements, along with scandium and yttrium. olisystems.comwikipedia.org These elements are not as rare in the Earth's crust as their name might suggest; for instance, cerium is more abundant than copper. wikipedia.org However, they are typically dispersed and not found in concentrated, economically exploitable deposits. olisystems.comwikipedia.org The production of rare earth compounds is a complex process, often involving the conversion of rare earth minerals to rare earth hydroxides, which are then processed further. mdpi.com

Rare earth hydroxides, including samarium(III) hydroxide (B78521), are crucial intermediates in the production of rare earth oxides and other high-purity compounds. americanelements.commdpi.com They serve as precursors for creating advanced materials with specific functionalities. americanelements.com One significant area of application for rare earth compounds is in catalysis, where they are used in various industrial processes. mdpi.comontosight.ai Furthermore, rare earth elements are essential components in the manufacturing of high-performance magnets, phosphors for displays and lighting, and specialized alloys. mdpi.com

Layered rare earth hydroxides (LRHs) represent a specific class of these compounds with a general formula of R₂(OH)₆₋ₘ(Aˣ⁻)ₘ/ₓ·nH₂O. acs.org These materials are of interest due to their layered structure, which allows for the intercalation of various anions and the design of novel functional optical materials. acs.org The unique luminescent properties of rare earth ions, combined with the versatility of the layered hydroxide structure, make LRHs promising for applications in optoelectronics and magnetism. acs.org

Academic Importance of Samarium(III) Oxidation State in Hydrated Systems

The chemistry of lanthanides is predominantly characterized by the +3 oxidation state, and samarium is a typical member of this series. wikipedia.orgmdpi.com In aqueous solutions, the samarium(III) ion exists as a hydrated complex, [Sm(OH₂)₉]³⁺. wikipedia.org The study of these hydrated systems is crucial for understanding the behavior of samarium in various chemical environments.

While the +3 state is the most stable, samarium is one of the few lanthanides that also exhibits a relatively accessible +2 oxidation state. wikipedia.org This dual valency is of significant academic interest, as it influences the chemical and physical properties of its compounds. The ability to switch between oxidation states can be exploited in various applications. For instance, the change in valence state can facilitate the separation of samarium from other lanthanides. sckcen.be

Spectrophotometric studies of samarium(III) in chloride solutions have shown that while the simple hydrated Sm³⁺ ion is dominant at ambient temperatures, chloride complexes become the major species at elevated temperatures. researchgate.net This highlights the importance of understanding the speciation of samarium(III) in different aqueous systems, which is critical for processes like hydrometallurgical extraction and the design of materials with specific properties.

Historical Context and Evolution of Research on Samarium(III) Hydroxide Hydrate (B1144303)

The story of samarium begins with its discovery in 1879 by the French chemist Paul-Émile Lecoq de Boisbaudran, who isolated it from the mineral samarskite. wikipedia.org The mineral itself was named after a Russian mine official, Colonel Vassili Samarsky-Bykhovets, making him the first person to have a chemical element named after him, albeit indirectly. wikipedia.org

Early research on samarium and its compounds was primarily focused on fundamental characterization, including its physical and chemical properties. The synthesis of samarium(III) hydroxide is a relatively straightforward precipitation reaction, typically involving the addition of a base like sodium hydroxide or ammonia (B1221849) to a solution of a samarium(III) salt, such as samarium(III) chloride, nitrate (B79036), or sulfate (B86663). ontosight.aiaip.org

In recent years, research has shifted towards the synthesis and characterization of nanostructured samarium(III) hydroxide. The development of techniques like hydrothermal synthesis has enabled the production of Sm(OH)₃ nanoparticles with controlled morphology, such as spherical particles and nanorods. aip.orgresearchgate.net These nanomaterials exhibit unique optical, electrical, and magnetic properties compared to their bulk counterparts, opening up new avenues for applications in electronics, optics, and catalysis. aip.orgrsc.org For instance, studies have shown that the morphology of Sm(OH)₃ nanocrystals can influence their magnetic properties, with disc-like structures exhibiting weak ferromagnetism. rsc.orgresearchgate.net The thermal decomposition of samarium(III) hydroxide to form samarium oxide (Sm₂O₃) is another area of active research, as it is a key step in producing samarium-based ceramics and other materials. ontosight.aiwikipedia.org

Advanced Synthetic Methodologies for Samarium Iii Hydroxide Hydrate

Hydrothermal Synthesis Techniques for Nanostructured Samarium(III) Hydroxide (B78521) Hydrate (B1144303)

Hydrothermal synthesis is a versatile and widely employed method for producing crystalline nanostructured materials from aqueous solutions under elevated temperature and pressure. This technique facilitates the control over the size, morphology, and crystal structure of the resulting samarium(III) hydroxide hydrate.

Influence of Reaction Parameters on Crystallization and Morphology

The crystallization and morphology of samarium(III) hydroxide hydrate prepared via hydrothermal synthesis are significantly influenced by several key reaction parameters.

Temperature: The reaction temperature plays a critical role in the crystallinity and morphology of the synthesized product. For instance, in the synthesis of samarium oxide nanoparticles from samarium(III) nitrate (B79036) under supercritical water conditions, an increase in temperature has been shown to reduce particle size and enhance the BET surface area. ijcea.orgijcea.org Higher temperatures can promote the formation of more well-defined crystalline structures. For example, in the synthesis of Sm(OH)₃ nanoroll sticks, a reaction temperature of 140 °C was utilized, while a higher temperature of 210 °C resulted in thicker plates and the transformation of roll sticks into rods. researchgate.net

Reaction Time: The duration of the hydrothermal treatment affects the growth and assembly of the nanostructures. Longer reaction times generally lead to more complete crystallization and can influence the final morphology of the particles. ijcea.org

pH: The pH of the precursor solution is a crucial factor that governs the hydrolysis and precipitation of samarium ions. Maintaining a specific pH is essential for the formation of the desired hydroxide phase and to control the morphology. For example, a pH of 10 was maintained during the surfactant-assisted hydrothermal synthesis of Sm(OH)₃ nanocrystals. researchgate.net The pH of the starting solution can also impact the particle size and surface area of the final product after calcination. ijcea.orgijcea.org

Precursor Concentration: The concentration of the samarium precursor in the initial solution influences the nucleation and growth rates of the crystals. Variations in precursor concentration can lead to different particle sizes and morphologies. Studies on the synthesis of samarium oxide nanoparticles have shown that the primary concentration of the samarium(III) nitrate solution is a significant parameter affecting the final particle characteristics. ijcea.orgijcea.orgresearchgate.net

Interactive Data Table: Influence of Reaction Parameters on Samarium Hydroxide Synthesis

| Parameter | Effect on Crystallization | Effect on Morphology |

| Temperature | Increased crystallinity at higher temperatures. | Can transform nanorolls to nanorods at elevated temperatures. researchgate.net |

| Reaction Time | Longer times can lead to more complete crystallization. | Influences the growth and final shape of nanostructures. |

| pH | Crucial for the formation of the hydroxide phase. | Affects the type of nanostructure formed (e.g., rods, discs). researchgate.net |

| Precursor Conc. | Affects nucleation and growth rates. | Can alter the size and shape of the resulting particles. ijcea.orgijcea.org |

Template-Free and Surfactant-Assisted Approaches

Template-Free Synthesis: It is possible to synthesize samarium(III) hydroxide nanostructures without the use of any structure-directing agents. In a template-free hydrothermal method, hexagonal phase Sm(OH)₃ nanoroll sticks have been successfully synthesized. researchgate.net The morphology, in this case, is primarily controlled by the intrinsic crystal structure of the material and the reaction parameters discussed previously.

Surfactant-Assisted Approaches: Surfactants are often employed in hydrothermal synthesis to gain finer control over the morphology and prevent agglomeration of the nanoparticles. Oleic acid is a commonly used surfactant in the synthesis of Sm(OH)₃ nanocrystals. researchgate.net By adding oleic acid, both the crystallization and the grain size of the nanocrystals can be tuned. researchgate.net The amount of oleic acid added can significantly alter the morphology of the final product, leading to the formation of different shapes such as nanorods and nanodiscs. researchgate.net The surfactant molecules adsorb onto specific crystal faces, influencing their growth rates and thereby directing the final shape of the nanocrystals.

Precipitation Methods and Controlled Growth Mechanisms

Precipitation is a straightforward and scalable method for the synthesis of samarium(III) hydroxide hydrate. It involves the reaction of a soluble samarium salt with a precipitating agent, typically a base, to form the insoluble hydroxide.

Homogeneous and Heterogeneous Nucleation Pathways

The formation of samarium(III) hydroxide particles via precipitation begins with the process of nucleation, which can occur through two primary pathways:

Homogeneous Nucleation: In this process, nuclei of the new solid phase form spontaneously within the bulk of the supersaturated solution. This requires a higher degree of supersaturation and results in the formation of a large number of small, uniformly distributed particles. Homogeneous precipitation of rare-earth hydroxides can be achieved by the slow and uniform generation of a precipitant throughout the solution, for example, through the hydrolysis of urea. researchgate.netnih.gov This method can lead to the formation of well-crystallized and uniform layered rare-earth hydroxide nitrates. nih.gov

Heterogeneous Nucleation: This pathway involves the formation of nuclei on a pre-existing surface, such as impurities, container walls, or intentionally added seed crystals. Heterogeneous nucleation requires a lower activation energy compared to homogeneous nucleation and is often the dominant mechanism. youtube.com The presence of these surfaces can influence the size, shape, and distribution of the precipitated particles.

Chemical Bath Deposition for Thin Film Formation

Chemical Bath Deposition (CBD) is a technique used to deposit thin films of materials onto a substrate from a solution. wikipedia.orgworldwidejournals.com The process typically involves the controlled precipitation of the desired compound onto the substrate surface. For the formation of samarium(III) hydroxide hydrate thin films, a substrate would be immersed in a chemical bath containing a samarium salt solution and a precipitating agent at a controlled temperature and pH.

The growth of the thin film can proceed through two main mechanisms:

Ion-by-Ion Growth: In this mechanism, the metal ions and hydroxide ions from the solution directly deposit onto the substrate surface, leading to the gradual growth of the film.

Cluster-by-Cluster Growth (Hydroxide-Cluster Mechanism): This involves the formation of colloidal particles of samarium(III) hydroxide in the solution, which then adsorb onto the substrate and coalesce to form a continuous film. wikipedia.org

The properties of the deposited thin film, such as thickness, morphology, and crystallinity, are highly dependent on the deposition parameters, including bath temperature, pH, concentration of reactants, and deposition time. ias.ac.in

Supercritical Fluid-Assisted Synthesis

Supercritical fluids, particularly supercritical water (SCW), offer a unique reaction medium for the synthesis of nanomaterials. Above its critical point (374 °C, 22.1 MPa), water exhibits properties of both a liquid and a gas, such as high diffusivity, low viscosity, and a tunable dielectric constant.

Supercritical hydrothermal synthesis is a rapid and efficient method for producing highly crystalline metal oxide and hydroxide nanoparticles. ijcea.orgijcea.org In this process, an aqueous solution of a samarium salt is heated and pressurized to supercritical conditions, leading to the rapid hydrolysis and dehydration of the precursor to form nanoparticles. The extremely high degree of supersaturation achieved under these conditions facilitates the formation of very small and uniform particles. ijcea.org

The particle size, morphology, and crystal structure of the resulting samarium compound can be controlled by manipulating the temperature, pressure, precursor concentration, and pH of the starting solution. ijcea.orgijcea.orgresearchgate.net This method has been successfully used to synthesize samarium oxide nanoparticles, which are typically formed via the dehydration of the initially formed samarium hydroxide. ijcea.orgijcea.orgresearchgate.net

Precursor Chemistry and its Impact on Product Characteristics

Utilization of Samarium(III) Salts (e.g., nitrates, sulfates, acetates)

The selection of the initial samarium(III) salt precursor is a critical factor that significantly influences the physicochemical properties of the resulting samarium(III) hydroxide hydrate and, subsequently, the samarium oxide derived from it. Different anions (nitrate, sulfate (B86663), acetate) associated with the samarium cation affect reaction kinetics, intermediate phase formation, and the final product's morphology, particle size, and purity.

Samarium(III) nitrate is a commonly used precursor due to its high solubility in water and alcohols, facilitating the preparation of homogeneous reaction solutions. researchgate.net The hydrated form, samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O), is often employed in hydrothermal or precipitation methods to synthesize samarium hydroxide. encyclopedia.pubmdpi.com The thermal decomposition of the nitrate precursor is a complex, multi-step process that can be leveraged to produce samarium oxide with controlled characteristics. mdpi.compharmaexcipients.com

Samarium(III) sulfate , like other samarium salts, can serve as a precursor for samarium(III) oxide through thermal decomposition. ntnu.no Its solubility characteristics differ from the nitrate salt, which can influence the choice of solvent and precipitation conditions.

Samarium(III) acetate (B1210297) is an organic salt that can be prepared by reacting samarium(III) oxide or hydroxide with acetic acid. nus.edu.sgmdpi.com The use of an acetate precursor can influence the surface chemistry of the precipitated particles. The decomposition of the acetate salt proceeds through different intermediate steps compared to inorganic salts, which can impact the porosity and surface area of the final oxide product.

The table below summarizes the characteristics of these common precursors.

| Precursor Salt | Chemical Formula | Key Characteristics | Impact on Synthesis |

| Samarium(III) Nitrate Hexahydrate | Sm(NO₃)₃·6H₂O | High solubility in water. researchgate.net | Allows for homogeneous solutions; decomposition is a complex, multi-stage process. mdpi.compharmaexcipients.com |

| Samarium(III) Sulfate | Sm₂(SO₄)₃ | Precursor for Sm₂O₃ via thermal decomposition. ntnu.no | Different solubility may require adjusted synthesis parameters. |

| Samarium(III) Acetate | Sm(CH₃COO)₃ | Organic salt, exists in hydrated forms. mdpi.com | Can influence surface properties; decomposition pathway differs from inorganic salts. |

Post-Synthesis Treatment and Solid-State Phase Transformations

Thermal Decomposition Pathways to Samarium Oxide Nanostructures

Post-synthesis thermal treatment, or calcination, of samarium(III) hydroxide hydrate is a crucial step to induce solid-state phase transformations, ultimately yielding samarium(III) oxide (Sm₂O₃). This process is not a direct conversion but involves a sequence of dehydration and decomposition steps, often proceeding through intermediate phases. The precise control of temperature, heating rate, and atmosphere during calcination is essential for obtaining samarium oxide nanostructures with desired crystallinity, particle size, and morphology.

The thermal decomposition of samarium(III) hydroxide typically begins with the loss of water molecules. It is reported that Sm(OH)₃ first decomposes to form samarium oxyhydroxide (SmO(OH)) upon heating. rsc.org With a continued increase in temperature, the SmO(OH) intermediate further decomposes to form the final, stable samarium(III) oxide. rsc.org

When starting from a hydrated salt precursor like samarium(III) nitrate hexahydrate, the decomposition pathway is more complex. The process involves multiple stages:

Dehydration: The initial heating stages involve the removal of water of hydration. mdpi.com

Formation of Intermediates: As the temperature increases, intermediate species such as hydroxylated nitrates (e.g., Sm(OH)(NO₃)₂) and oxy-nitrates (SmO(NO₃)) are formed. mdpi.com

Final Decomposition: At higher temperatures, these intermediates decompose, releasing nitrogen oxides and oxygen, to yield crystalline samarium(III) oxide (Sm₂O₃). pharmaexcipients.comntnu.no

The final transformation to cubic Sm₂O₃ from samarium nitrate, for instance, occurs at temperatures around 520-680°C. mdpi.com The characteristics of the precursor and the initial hydroxide particles significantly influence the properties of the resulting oxide nanostructures. For example, the morphology of the initial hydroxide can be retained or altered during the transformation, allowing for the synthesis of samarium oxide with specific shapes like nanorods or nanoparticles.

The following table outlines the general thermal decomposition pathway for samarium compounds.

| Starting Compound | Intermediate Phase(s) | Final Product | Approximate Temperature Range (°C) |

| Samarium(III) Hydroxide (Sm(OH)₃) | Samarium Oxyhydroxide (SmO(OH)) | Samarium(III) Oxide (Sm₂O₃) | Heating required rsc.org |

| Samarium(III) Nitrate Hexahydrate (Sm(NO₃)₃·6H₂O) | Dehydrated nitrates, Sm(OH)(NO₃)₂, SmO(NO₃) | Samarium(III) Oxide (Sm₂O₃) | 50 - 680 mdpi.com |

Structural and Morphological Characterization of Samarium Iii Hydroxide Hydrate Systems

Diffraction Techniques for Crystalline Phase Identification and Lattice Parameter Analysis

Diffraction methods are fundamental in determining the crystalline nature and structural parameters of Samarium(III) hydroxide (B78521) hydrate (B1144303).

X-ray Diffraction (XRD) for Crystallinity and Phase Purity Determination

X-ray Diffraction (XRD) is a primary technique for confirming the crystalline phase and assessing the purity of synthesized Samarium(III) hydroxide hydrate. Analysis of XRD patterns reveals that Sm(OH)₃ typically crystallizes in a hexagonal phase. The diffraction peaks observed in the patterns are indexed to the hexagonal crystal system, confirming the long-range atomic order characteristic of a crystalline material.

The purity of the sample is determined by comparing the experimental diffraction pattern with standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS). The absence of peaks corresponding to other phases, such as samarium oxides or unreacted precursors, indicates a high phase purity. However, in some preparations, a degree of low crystallinity may be observed, which can be inferred from the broadening of the diffraction peaks.

Key Findings from XRD Analysis:

| Parameter | Observation |

| Crystal System | Hexagonal |

| Phase Purity | High, confirmed by matching with standard patterns |

| Crystallinity | Can vary, with some preparations showing low crystallinity |

Interactive Data Table: Click on headers to sort.

Synchrotron X-ray Diffraction (SXRD) for High-Resolution Structural Insights

For a more detailed structural analysis, Synchrotron X-ray Diffraction (SXRD) offers significant advantages over conventional XRD. The high flux and high resolution of synchrotron radiation enable the precise determination of lattice parameters and the detection of subtle structural features that may not be resolved by laboratory XRD instruments.

While specific SXRD studies on Samarium(III) hydroxide hydrate are not extensively reported, the application of this technique to analogous rare-earth hydroxides and other complex materials demonstrates its potential. SXRD can provide highly accurate data for Rietveld refinement, a method used to refine the crystal structure model, including atomic positions and site occupancy factors. This level of detail is crucial for understanding the precise arrangement of atoms within the Sm(OH)₃ lattice and the influence of synthesis conditions on its structure. The high-intensity beam also allows for in-situ studies, tracking structural changes as a function of temperature or other environmental factors.

Spectroscopic Investigations for Chemical Bonding and Electronic Structure

Spectroscopic techniques provide valuable information about the chemical bonding, functional groups, and electronic states of atoms within Samarium(III) hydroxide hydrate.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the vibrational modes of functional groups present in a compound. In the case of Samarium(III) hydroxide hydrate, FTIR spectra are characterized by distinct absorption bands related to the hydroxyl (OH) groups.

A broad absorption band is typically observed in the region of 3000–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups and water molecules involved in hydrogen bonding. The bending vibration of water molecules (H-O-H) usually appears around 1630 cm⁻¹. Additionally, vibrations corresponding to Sm-O bonds can be found at lower wavenumbers. The positions and shapes of these bands provide insights into the nature of the hydroxyl groups and the extent of hydration in the material.

Characteristic FTIR Absorption Bands for Samarium(III) Hydroxide Hydrate:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretching | ~3000-3600 (broad) |

| H-O-H Bending | ~1630 |

Interactive Data Table: Click on headers to sort.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of molecular bonds. For Samarium(III) hydroxide hydrate, Raman spectra can be used to further probe the vibrational modes of the Sm-O and O-H bonds. The technique is particularly useful for studying the lattice vibrations in the low-frequency region, which are often weak in FTIR spectra.

The analysis of Raman spectra allows for the identification of specific vibrational modes associated with the hexagonal crystal structure of Sm(OH)₃. The positions and symmetries of the Raman-active modes can be correlated with theoretical models to provide a more complete understanding of the molecular and lattice dynamics of the compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. For Samarium(III) hydroxide hydrate, XPS analysis is crucial for confirming the presence of samarium, oxygen, and adventitious carbon, and for determining the oxidation state of samarium.

High-resolution XPS spectra of the Sm 3d region typically show two main peaks corresponding to the Sm 3d₅/₂ and Sm 3d₃/₂ spin-orbit splitting. The binding energies of these peaks are characteristic of the +3 oxidation state of samarium. For Sm(OH)₃, the Sm 3d₅/₂ peak is expected around 1083 eV. The O 1s spectrum can often be deconvoluted into multiple components, with peaks corresponding to the hydroxide (O-H) groups and potentially adsorbed water or surface oxygen species. A peak around 531-532 eV is typically attributed to hydroxyl groups. researchgate.net

Typical XPS Binding Energies for Samarium(III) Hydroxide:

| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |

| Samarium | Sm 3d₅/₂ | ~1083 | Sm³⁺ |

| Oxygen | O 1s | ~531-532 | OH⁻ |

Interactive Data Table: Click on headers to sort.

This comprehensive characterization using a combination of diffraction and spectroscopic techniques provides a detailed understanding of the structural and chemical nature of Samarium(III) hydroxide hydrate, which is essential for its potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption and Band Gap Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed to investigate the optical properties of Samarium(III) hydroxide hydrate. This method provides insights into the electronic transitions occurring within the material, which are fundamental to understanding its potential applications in optoelectronic and photocatalytic devices. The absorption of UV and visible light by the material corresponds to the excitation of electrons from the valence band to the conduction band. The energy difference between these two bands is known as the band gap energy (Eg), a key parameter determining the semiconductor properties of the material.

Studies on Samarium(III) hydroxide (Sm(OH)₃) nanostructures have utilized UV-Vis spectroscopy to determine their optical absorption characteristics and to estimate the band gap energy. For instance, hydrothermally synthesized Samarium(III) hydroxide nanoparticles have been shown to exhibit a distinct absorption profile in the UV-Vis spectrum. aip.org The analysis of this spectrum allows for the calculation of the optical band gap.

The band gap is typically determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For a direct band gap semiconductor, the relationship is given by (αhν)² = A(hν - Eg), where A is a constant. By plotting (αhν)² against hν and extrapolating the linear portion of the curve to the x-axis, the value of the band gap energy can be determined. Research has reported a calculated energy band gap of 2.89 eV for hexagonal phase Samarium(III) hydroxide nanoparticles. aip.org In another study, the UV-Vis absorption spectrum of Sm(OH)₃ nanotubes was analyzed, and a Tauc plot was used to determine the relationship between (ɑhν)¹ᐟ² and the photon energy, indicating an indirect band gap. researchgate.net

The optical properties of Samarium(III) hydroxide are closely linked to its synthesis method and morphology. For comparison, Samarium(III) oxide (Sm₂O₃), which can be formed by the thermal decomposition of Samarium(III) hydroxide, has also been studied. For example, Sm₂O₃ thin films have shown direct optical band gap values ranging from 4.51 eV to 5.02 eV, with the band gap increasing with annealing temperature. ias.ac.in

| Material | Morphology | Band Gap (eV) | Transition Type |

|---|---|---|---|

| Samarium(III) hydroxide | Nanoparticles | 2.89 | Not Specified |

| Samarium(III) hydroxide | Nanotubes | Not explicitly stated, Tauc plot for indirect transition provided | Indirect |

| Samarium(III) oxide (for comparison) | Thin Film (as-deposited) | 4.51 | Direct |

| Samarium(III) oxide (for comparison) | Thin Film (annealed at 1073 K) | 5.02 | Direct |

Electron Microscopy for Morphological and Nanoscale Feature Elucidation

Electron microscopy techniques are indispensable for visualizing the morphology and nanoscale features of Samarium(III) hydroxide hydrate. These methods provide direct imaging of the material's surface topography, particle size and shape, and internal structure with high resolution.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of Samarium(III) hydroxide hydrate. In this technique, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image. The resulting micrographs reveal detailed information about the shape, size, and texture of the particles and their agglomerates.

| Synthesis Method | Observed Morphology | Reference |

|---|---|---|

| Hydrothermal | Nanoroll sticks | researchgate.net |

| Hydrothermal | Spherical nanoparticles | aip.org |

Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the detailed analysis of the internal structure and crystallite size of Samarium(III) hydroxide hydrate. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. This technique is particularly useful for visualizing individual nanoparticles, crystal lattice fringes, and defects.

TEM has been instrumental in characterizing the nanostructure of various forms of Samarium(III) hydroxide. For instance, TEM images of hydrothermally synthesized Sm(OH)₃ nanoroll sticks have provided detailed information about their dimensions, with widths typically in the range of 300–350 nm and lengths of 4–5 µm. researchgate.net High-resolution TEM (HRTEM) can even reveal the crystal lattice, providing information about the crystallinity and orientation of the nanostructures.

Furthermore, TEM analysis has been used to study Sm(OH)₃ nanocrystals with different morphologies, such as nanorods and disc-like structures. rsc.org The dimensions of these nanocrystals, as measured from TEM images, are critical for correlating the material's structure with its physical and chemical properties. For example, Sm(OH)₃ nanorods have been observed with lengths of approximately 160 nm and widths of around 80-100 nm. rsc.org The crystallite size of Sm(OH)₃, which can be estimated from TEM images, has also been determined by X-ray diffraction (XRD) to be in the range of approximately 1.40 - 2.03 nm. researchgate.net

| Morphology | Dimension | Size | Technique | Reference |

|---|---|---|---|---|

| Nanoroll sticks | Width | 300–350 nm | TEM | researchgate.net |

| Nanoroll sticks | Length | 4–5 µm | TEM | researchgate.net |

| Nanorods | Length | ~160 nm | TEM | rsc.org |

| Nanorods | Width | 80–100 nm | TEM | rsc.org |

| Nanocrystals | Crystallite Size | ~1.40 - 2.03 nm | XRD | researchgate.net |

Field-Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that utilizes a field-emission gun as the electron source. This provides a much brighter and more coherent electron beam, resulting in significantly higher resolution and greater depth of field compared to conventional SEM. FESEM is particularly well-suited for imaging the fine surface details of nanomaterials like Samarium(III) hydroxide hydrate at very high magnifications.

The enhanced resolution of FESEM allows for a more precise characterization of the surface topography, including the visualization of nanoscale pores, grain boundaries, and subtle surface textures that may not be discernible with conventional SEM. wisdomlib.org This level of detail is crucial for understanding the surface chemistry and reactivity of the material, as these properties are often dictated by the presence of specific surface features. For instance, FESEM analysis can reveal the morphology of individual nanoparticles and their arrangement within larger agglomerates, providing insights into the material's synthesis and processing. nih.gov While specific FESEM studies focused solely on Samarium(III) hydroxide hydrate are not extensively detailed in the provided context, the application of this technique would undoubtedly provide a more refined understanding of its surface characteristics.

Surface Area and Porosity Analysis

The surface area and porosity of Samarium(III) hydroxide hydrate are critical parameters that significantly influence its performance in applications such as catalysis and adsorption. These properties determine the extent of the material's interaction with its environment.

The specific surface area and pore size distribution of Samarium(III) hydroxide hydrate are commonly determined by nitrogen adsorption/desorption analysis. This technique involves measuring the amount of nitrogen gas that adsorbs to the material's surface at a constant temperature (typically that of liquid nitrogen, 77 K) as a function of the relative pressure of the nitrogen. The resulting plot of adsorbed volume versus relative pressure is known as an adsorption/desorption isotherm.

The shape of the isotherm provides qualitative information about the porous nature of the material. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm shapes correspond to different pore structures (e.g., microporous, mesoporous, or macroporous). For example, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials.

From the adsorption data in the low relative pressure region, the specific surface area can be calculated using the Brunauer-Emmett-Teller (BET) theory. The BET method is the most widely used technique for determining the surface area of solid materials. Studies on Samarium(III) hydroxide nanorods have utilized nitrogen adsorption-desorption isotherms to characterize their surface properties. researchgate.net The analysis of these isotherms provides valuable data on the BET surface area, which is influenced by the synthesis conditions.

| Synthesis Condition (vol% DETA) | Isotherm Type | Hysteresis Loop Type | BET Surface Area (m²/g) |

|---|---|---|---|

| 0.27 | Type IV | H3 | Data not explicitly stated |

| 0.40 | Type IV | H3 | Data not explicitly stated |

| 0.66 | Type IV | H3 | Data not explicitly stated |

| 1.05 | Type IV | H3 | Data not explicitly stated |

Note: While the source indicates the analysis was performed, specific numerical values for BET surface area were not provided in the abstract.

Elemental and Chemical Compositional Analysis

The elemental and chemical composition of samarium(III) hydroxide hydrate is crucial for confirming its stoichiometry, purity, and homogeneity. Techniques such as Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Fluorescence (XRF) are employed to obtain qualitative and quantitative data on the elemental makeup of the material.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique, typically coupled with scanning electron microscopy (SEM), used for the elemental analysis of a sample. wikipedia.orgmyscope.training It works by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam. advancedmicroanalytical.com Each element emits X-rays at specific energy levels, creating a unique spectral "fingerprint". thermofisher.com

For samarium(III) hydroxide hydrate, EDS analysis confirms the presence of samarium (Sm) and oxygen (O) as the primary constituent elements. The resulting spectrum displays distinct peaks corresponding to the characteristic X-ray emission lines of these elements. By scanning the electron beam across a region of the sample, elemental maps can be generated. jeol.combruker.com In a homogeneous sample of samarium(III) hydroxide hydrate, these maps would demonstrate a uniform distribution of both samarium and oxygen, indicating that the elements are consistently spread throughout the microstructure without significant segregation or localized impurities. rsc.org This uniformity is a key indicator of a single-phase material.

The data obtained from EDS can be semi-quantitative, providing an estimation of the relative abundance of the detected elements.

Table 1: Representative EDS Data for Samarium(III) Hydroxide Hydrate

| Element | Detected X-ray Line | Energy (keV) (Approx.) | Atomic % (Theoretical) |

| Oxygen (O) | Kα | 0.525 | 75.0 |

| Samarium (Sm) | Lα | 5.636 | 25.0 |

| Samarium (Sm) | Lβ | 6.273 | - |

| Note: This table is interactive. The theoretical atomic percentages are for the anhydrous Sm(OH)₃ form. The presence of hydrogen and hydrate water is not detectable by standard EDS. |

X-ray Fluorescence (XRF) for Bulk Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the bulk elemental composition of materials. thermofisher.comresearchgate.net The sample is irradiated with high-energy X-rays, causing the atoms within to emit secondary, or fluorescent, X-rays at energies characteristic of each element. thermofisher.com XRF is highly effective for accurately quantifying the major elements and identifying trace-level impurities in a sample. iaea.org

In the context of samarium(III) hydroxide hydrate, XRF analysis serves two main purposes:

Confirmation of Major Elements: It verifies that samarium is the principal metallic element present and can be used to quantify its concentration, typically reported as the oxide percentage (Sm₂O₃).

Purity Assessment: It is used to detect and quantify the presence of other rare-earth elements (e.g., Europium, Gadolinium, Neodymium) or metallic impurities that might be present from the precursor materials or synthesis process. iaea.org

The technique's ability to analyze solid samples with minimal preparation makes it an efficient tool for quality control in the production of high-purity rare-earth compounds. researchgate.net

Table 2: Typical Bulk Compositional Data from XRF Analysis

| Component | Method | Result Type | Typical Value |

| Samarium Oxide (Sm₂O₃/TREO*) | WDXRF | Purity Assay | ≥ 99.9% |

| Europium Oxide (Eu₂O₃) | WDXRF | Impurity | < 100 ppm |

| Gadolinium Oxide (Gd₂O₃) | WDXRF | Impurity | < 50 ppm |

| Neodymium Oxide (Nd₂O₃) | WDXRF | Impurity | < 50 ppm |

| Other Non-Rare Earth Impurities | WDXRF | Impurity | < 100 ppm |

| Note: This table is interactive. TREO stands for Total Rare Earth Oxides. Values are representative for a high-purity sample. |

Thermal Analysis for Hydration State and Decomposition Behavior (e.g., TG/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability, hydration state, and decomposition pathway of samarium(III) hydroxide hydrate. cet-science.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing endothermic or exothermic transitions. uni-siegen.deeag.com

When samarium(III) hydroxide hydrate (Sm(OH)₃·nH₂O) is heated, it undergoes a multi-step decomposition process. The resulting TG/DTA curve provides a detailed profile of these transformations:

Dehydration: The initial weight loss observed at lower temperatures (typically below 250°C) corresponds to the removal of physically adsorbed and chemically bound water molecules (the 'hydrate' part of the compound). This process is characterized by a broad endothermic peak in the DTA curve.

Dehydroxylation: As the temperature increases further, the hydroxide itself begins to decompose. This step involves the loss of water molecules formed from the hydroxyl groups, leading to the formation of samarium oxyhydroxide (SmO(OH)). This transformation is associated with a significant weight loss and a distinct endothermic peak in the DTA curve.

Oxide Formation: At higher temperatures, the samarium oxyhydroxide undergoes a final decomposition to form the thermally stable samarium(III) oxide (Sm₂O₃). This final step is also marked by weight loss and an endothermic DTA peak.

The precise temperatures and weight loss percentages for each step can be used to calculate the initial degree of hydration (n) and confirm the final product's stoichiometry.

Table 3: Summary of Thermal Decomposition Events for Samarium(III) Hydroxide Hydrate

| Temperature Range (°C) | Process | TG Event | DTA Peak | Intermediate/Final Product |

| ~50 - 250 | Dehydration | Weight Loss | Endothermic | Sm(OH)₃ |

| ~250 - 450 | Dehydroxylation | Weight Loss | Endothermic | SmO(OH) |

| > 450 | Oxide Formation | Weight Loss | Endothermic | Sm₂O₃ |

| Note: This table is interactive. The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions. |

Advanced Materials Science Applications of Samarium Iii Hydroxide Hydrate

Precursor Role in High-Purity Compound and Nanomaterial Fabrication

Samarium(III) hydroxide (B78521) hydrate (B1144303) is a preferred starting material for synthesizing a range of high-purity samarium compounds and nanomaterials due to its controlled decomposition and reactivity.

Synthesis of Ultra-High Purity Samarium Compounds

The synthesis of ultra-high purity samarium compounds is crucial for applications in electronics, optics, and catalysis. Samarium(III) hydroxide hydrate serves as an excellent precursor for these materials. chemimpex.comamericanelements.com The primary method involves the careful thermal decomposition (calcination) of the hydroxide. When heated, samarium(III) hydroxide hydrate first loses its water molecules and then decomposes into samarium oxide (Sm₂O₃). This process, if conducted under controlled temperature and atmospheric conditions, can yield samarium oxide with purity levels as high as 99.99%. sigmaaldrich.com

The reaction for the thermal decomposition can be summarized as follows:

2Sm(OH)₃·xH₂O(s) → Sm₂O₃(s) + (3+x)H₂O(g)

This method is advantageous as it avoids the introduction of other anions that might be difficult to remove in later purification stages. The resulting high-purity Sm₂O₃ can then be used directly or serve as a starting material for the synthesis of other high-purity samarium salts and compounds.

Production of Samarium(III) Nanoparticles and Nanopowders

Samarium(III) hydroxide hydrate is instrumental in the fabrication of samarium-based nanoparticles and nanopowders. americanelements.com Various synthesis techniques, such as hydrothermal and microwave-assisted methods, utilize samarium salts which precipitate as samarium hydroxide in-situ. This hydroxide intermediate is then transformed into samarium oxide nanoparticles with controlled size and morphology.

The hydrothermal synthesis method, for example, involves dissolving a samarium salt in a solvent and then inducing precipitation of Sm(OH)₃ under controlled temperature and pressure. Subsequent calcination of the resulting Sm(OH)₃ nanostructures yields Sm₂O₃ nanoparticles. The characteristics of the final nanoparticles are highly dependent on the parameters of the hydrothermal process.

Below is a table summarizing the outcomes of different synthesis methods for samarium-based nanoparticles starting from precursors that form samarium(III) hydroxide.

| Synthesis Method | Precursor | Resulting Nanomaterial | Key Findings |

|---|---|---|---|

| Hydrothermal | Samarium(III) sulfate (B86663) octahydrate | Sm(OH)₃ and Sm₂O₃ nanoroll sticks | Hexagonal phase Sm(OH)₃ was formed and converted to cubic phase Sm₂O₃ after annealing at 450°C. |

| Microwave-Assisted Hydrothermal | Samarium nitrate (B79036) | Spherical Sm₂O₃ nanoparticles | Sm(OH)₃ nanorods were formed as precursors and decomposed into spherical Sm₂O₃ nanoparticles upon heat treatment. |

Integration in Advanced Ceramic Materials Development

The properties of samarium compounds, derived from samarium(III) hydroxide hydrate, make them valuable components in the development of advanced ceramic materials.

Manufacturing of High-Performance Ceramics

Samarium(III) hydroxide hydrate is a key precursor for producing samarium oxide, a compound used in the manufacturing of high-performance ceramics. chemimpex.comedge-techind.com These ceramics are essential in various demanding applications due to their thermal stability and specific electronic properties. The high-purity samarium oxide obtained from the decomposition of the hydroxide ensures the desired performance characteristics of the final ceramic product. Samarium oxide is used, for example, as a neutron absorber in control rods for nuclear reactors, an application where material purity is of utmost importance.

Precursor for Doped Ceramics and Specialized Glasses

Samarium(III) hydroxide hydrate serves as a precursor for samarium ions that are intentionally introduced into other materials to create doped ceramics and specialized glasses with tailored optical and electronic properties. chemimpex.comresearchgate.netmdpi.com The process often involves the co-precipitation of samarium hydroxide with the hydroxides of the host material, followed by thermal treatment to form the final doped ceramic or glass.

For instance, samarium can be doped into host lattices like hydroxyapatite (B223615) for biomedical applications or into various glass formulations for optical uses. acs.orgnih.govripublication.com The samarium ions, originating from the hydroxide precursor, impart unique luminescent properties to the host material.

Contributions to Luminescent and Optical Technologies

The distinct optical properties of the samarium ion (Sm³⁺) make it a valuable component in various luminescent and optical technologies. Samarium(III) hydroxide hydrate is a convenient and effective precursor for introducing Sm³⁺ into these materials. chemimpex.comalfachemic.com

When incorporated into a host material, such as a phosphor or a glass, the Sm³⁺ ion can absorb ultraviolet or blue light and emit light in the visible spectrum, typically in the orange-red region. researchgate.netmater-rep.comsmart-elements.com This property is exploited in the manufacturing of phosphors for light-emitting diodes (LEDs) and other lighting devices. mater-rep.com

Research on samarium-doped materials has shown characteristic emission peaks corresponding to the electronic transitions within the Sm³⁺ ion. The table below highlights the luminescent properties of samarium in different host materials.

| Host Material | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Observed Color |

|---|---|---|---|

| LaOF Phosphor | 405 | 567, 605, 651, 710 | Orange |

| Hydroxyapatite Nanoparticles | 405 | 564, 600, 647, 709 | Orange-red |

| Fluoroborate Glasses | 401 | 598 | Reddish-orange |

The use of samarium(III) hydroxide hydrate as a precursor allows for the uniform distribution of Sm³⁺ ions within the host matrix, which is crucial for achieving high luminescence efficiency. The precise control over the concentration of the samarium dopant, managed during the initial synthesis steps involving the hydroxide, is key to optimizing the optical performance of the final material. mater-rep.com

Production of Phosphor Materials for Displays and Lighting

Samarium(III) hydroxide hydrate is a key starting material in the manufacturing of phosphors used in modern displays and lighting solutions. fishersci.co.ukchemimpex.comfishersci.at The compound acts as an excellent precursor for producing samarium-based phosphorescent materials. funcmater.comchemimpex.com Through thermal decomposition, the hydroxide is converted into high-purity samarium oxide (Sm₂O₃), which is then incorporated as a host or dopant in the phosphor's crystal structure. wikipedia.org These samarium-activated phosphors are valued for their ability to emit light, a crucial characteristic for LED technology and other lighting applications. chemimpex.com The use of samarium compounds is integral to developing materials for high-performance lighting. chemimpex.com

Development of Specialized Glass and Filter Glass

In the field of optics, samarium(III) hydroxide hydrate is utilized in the production of specialized glass, particularly filter glass for laser systems. fishersci.co.ukfuncmater.comfishersci.at The hydroxide is the precursor to samarium oxide, the active component doped into the glass matrix. americanelements.comschott.com Samarium-doped glass exhibits strong absorption of ultraviolet (UV) radiation and specific wavelengths that can interfere with laser operation, known as parasitic lasing. schott.com This property is essential for protecting the laser medium from degradation caused by UV light and heat, thereby improving the laser's efficiency and lifespan. schott.com One notable application is in filter glass for Nd:YAG solid-state lasers. americanelements.com

Below is a data table detailing examples of commercial samarium-doped laser filter glasses, which are produced using samarium oxide derived from precursors like samarium(III) hydroxide hydrate.

| Property | S7005 | S7010N |

| Samarium Oxide (Sm₂O₃) Doping | 5% | 10% |

| Primary Application | Laser cavity material for tube walls > 6 mm thick | Recommended for most general laser applications |

| Function | Filters undesired UV radiation and parasitic lasing | Filters undesired UV radiation and parasitic lasing |

| Refractive Index (n_d) | 1.5623 | 1.5597 |

| Data synthesized from SCHOTT product information. schott.com |

Application in Laser Systems

The primary application of samarium(III) hydroxide hydrate in laser systems is through its conversion to samarium oxide for use in laser cavity filter glasses. fishersci.co.ukamericanelements.comschott.com These filters, often in the form of flow tubes, are placed within the laser cavity of flash lamp-pumped solid-state lasers. schott.com By absorbing unwanted radiation, the samarium-doped glass prevents solarization and thermal damage to the laser crystal, ensuring stable and efficient operation. schott.com The use of samarium-based materials is a key aspect of enhancing the performance of these high-power laser systems. funcmater.com

Role in Electronic Devices and Thermoelectric Materials

Samarium(III) hydroxide hydrate is a significant compound for the advancement of electronic and thermoelectric technologies. fishersci.co.ukfishersci.at It serves as a precursor for creating samarium-based components with specific electronic and thermal properties. funcmater.comchemimpex.com

Fabrication of Advanced Electronic Devices

Samarium(III) hydroxide hydrate is employed in the fabrication of advanced electronic materials and devices. chemimpex.comrsc.org It is a source material for producing high-purity samarium compounds, including advanced ceramics, which are essential for high-performance electronics. chemimpex.com Samarium compounds are known to form stable titanates that possess useful dielectric properties, making them suitable for applications in components like capacitors. americanelements.com The hydroxide's role as a chemical intermediate allows for the synthesis of these specialized materials required in the electronics industry. fishersci.co.ukfuncmater.com

Development of Thermoelectric Devices

The development of thermoelectric devices is another area where samarium(III) hydroxide hydrate finds application. fishersci.co.ukfuncmater.comfishersci.at Thermoelectric materials can convert heat energy into electrical energy and vice versa. Samarium compounds are investigated for their potential in these devices. Samarium(III) hydroxide hydrate serves as a convenient precursor for synthesizing the specific samarium-based materials needed for this technology, contributing to advancements in waste heat recovery and solid-state cooling. funcmater.com

Magnetic Materials Development and Spintronics Research

Recent research has highlighted the importance of samarium(III) hydroxide in the field of magnetic materials, particularly in the synthesis of nanocrystals with tunable magnetic properties. chemimpex.comrsc.orgresearchgate.net A study involving the hydrothermal synthesis of samarium(III) hydroxide (Sm(OH)₃) nanocrystals revealed a strong correlation between the material's morphology and its magnetic behavior. rsc.orgresearchgate.net

Researchers found that by using oleic acid as a surface modifier, they could control the shape of the nanocrystals, producing either rod-like or disc-like structures. rsc.org Magnetic measurements showed that the rod-like Sm(OH)₃ samples were non-magnetic. rsc.orgresearchgate.net In contrast, the disc-like samples exhibited weak ferromagnetism. rsc.orgresearchgate.net This emergent magnetism is attributed to surfactant-induced surface modifications and changes in the localization of electrons within the samarium 5d orbitals. rsc.org These findings are significant for the development of new magnetic materials and potential applications in spintronics, where controlling magnetism at the nanoscale is crucial.

The table below summarizes the research findings on the magnetic properties of Sm(OH)₃ nanocrystals.

| Nanocrystal Morphology | Synthesis Method | Magnetic Property | Attributed Cause |

| Rod-like | Hydrothermal method with oleic acid surfactant | Non-magnetic | Default state of the material structure |

| Disc-like | Hydrothermal method with increased oleic acid surfactant | Weak Ferromagnetism | Surfactant-induced surface modification and changes in electron localization in Sm 5d orbitals |

| Data synthesized from research on Sm(OH)₃ nanocrystals. rsc.orgresearchgate.net |

Synthesis of High-Performance Magnets

Samarium(III) hydroxide is an important intermediate in the production of high-strength samarium-cobalt (B12055056) (Sm-Co) permanent magnets. These magnets are known for their excellent thermal stability, high Curie temperature, and strong resistance to corrosion and demagnetization, making them invaluable in demanding applications such as aerospace, military technology, and high-temperature motors. researchgate.netwikipedia.org

The synthesis process typically involves the thermal decomposition of samarium(III) hydroxide or other samarium precursors to produce high-purity samarium oxide (Sm₂O₃). researchgate.net This oxide is then used in a reduction and melting process with cobalt and other elements (like iron, copper, and zirconium) to form a Sm-Co alloy. stanfordmagnets.comfirst4magnets.com The alloy ingot is subsequently crushed and milled into a fine powder. stanfordmagnets.com This powder is then compacted in the presence of a strong magnetic field to align the crystallographic axes of the particles, which imparts magnetic anisotropy to the final product. wikipedia.orgfirst4magnets.com The compacted material is then sintered at high temperatures (up to 1250°C) to fuse the particles into a solid, dense magnet. stanfordmagnets.comfirst4magnets.com

The properties of Sm-Co magnets make them superior to neodymium magnets in high-temperature environments. researchgate.net While neodymium magnets generally have a higher maximum energy product at room temperature, Sm-Co magnets maintain their magnetic strength at temperatures above 180°C and can operate at maximum temperatures between 250°C and 550°C. wikipedia.orgstanfordmagnets.com

Table 1: Comparison of Sm-Co and Nd-Fe-B Permanent Magnets

| Property | Samarium-Cobalt (Sm-Co) Magnets | Neodymium (Nd-Fe-B) Magnets |

|---|---|---|

| Max. Energy Product (BHmax) | 112 - 264 kJ/m³ wikipedia.org | Generally higher at room temperature |

| Curie Temperature (Tc) | 700°C - 800°C wikipedia.org | ~312°C researchgate.net |

| Max. Use Temperature | 250°C - 550°C wikipedia.org | Lower than Sm-Co |

| Corrosion Resistance | High, coating usually not required wikipedia.org | Lower, typically requires coating |

| Thermal Stability | Excellent researchgate.net | Less stable at high temperatures |

Correlation Between Nanocrystal Morphology and Magnetic Properties

Scientific research has demonstrated a direct link between the morphology of samarium(III) hydroxide (Sm(OH)₃) nanocrystals and their resulting magnetic properties. researchgate.netrsc.org By controlling the synthesis conditions, such as through a facile hydrothermal method using surfactants like oleic acid, it is possible to produce Sm(OH)₃ nanocrystals with distinct shapes, such as nanorods or discs. researchgate.netkisti.re.kr

A key finding is that the magnetic behavior of the nanocrystals is morphology-dependent. rsc.org Studies have shown that:

Rod-like Sm(OH)₃ nanocrystals are essentially non-magnetic, exhibiting paramagnetic behavior. researchgate.netrsc.org

Disc-like Sm(OH)₃ nanocrystals , in contrast, exhibit weak ferromagnetism at room temperature. researchgate.netrsc.org

This difference in magnetic properties is attributed to surfactant-induced surface modifications and changes in the localization of electrons in the samarium 5d orbitals. researchgate.netrsc.org The ability to tune the magnetic properties of the material by controlling its nanostructure opens up possibilities for its use in specialized electronic and optical applications. researchgate.netrsc.org

Table 2: Magnetic Properties of Sm(OH)₃ Nanocrystals vs. Morphology

| Nanocrystal Morphology | Synthesis Method | Key Finding | Magnetic Property |

|---|---|---|---|

| Rod-like | Hydrothermal without sufficient surfactant researchgate.net | Non-magnetic behavior observed rsc.org | Paramagnetic |

Research in Magnetic Refrigeration Technologies

Magnetic refrigeration is an emerging, energy-efficient cooling technology that utilizes the magnetocaloric effect. tymagnets.comresearchgate.net The magnetocaloric effect is a phenomenon where certain materials heat up when placed in a magnetic field and cool down when removed. tymagnets.com While research in room-temperature magnetic refrigeration has predominantly focused on materials like gadolinium (Gd) and its alloys, as well as lanthanum (La) and manganese (Mn) compounds, samarium-based materials are also a subject of investigation. tymagnets.com

Samarium compounds are known for their unique magnetic properties, which can be complex and highly sensitive to temperature and magnetic fields. esrf.fraps.org The potential for samarium in this field lies in its distinct magnetic phase transitions. esrf.fr Although not currently the leading candidate for room-temperature applications, the exploration of samarium and its compounds continues as part of the broader search for new and more efficient magnetocaloric materials for various temperature ranges, including cryogenic applications. researchgate.net

Neutron Absorption Applications in Advanced Nuclear Technologies

Samarium, specifically the isotope samarium-149 (B80668) (¹⁴⁹Sm), plays a significant role in nuclear technology due to its exceptionally high neutron absorption cross-section. nuclear-power.comwikipedia.org Samarium(III) hydroxide hydrate can be used as a precursor to produce samarium oxide, which is then incorporated into materials for nuclear applications. The ¹⁴⁹Sm isotope has a microscopic cross-section for thermal neutrons of approximately 41,000 to 42,000 barns. nuclear-power.comcandu.org This makes it one of the most powerful neutron absorbers, often referred to as a "neutron poison," because it effectively captures neutrons that would otherwise sustain a nuclear chain reaction. wikipedia.orgcandu.org

This property is leveraged in several key areas of nuclear reactor technology:

Control Rods: Samarium is used as a neutron-absorbing material in the control rods of nuclear reactors. hpschapters.orgwikipedia.org These rods are inserted into or withdrawn from the reactor core to control the rate of fission by absorbing excess neutrons. wikipedia.org An advantage of samarium over other absorbers like boron or cadmium is the stability of its absorption capability; many of the decay and fusion products of ¹⁴⁹Sm are other samarium isotopes that are also effective neutron absorbers. reddit.com

Burnable Poisons: Samarium is employed as a "burnable poison" in nuclear fuel. wikipedia.orgresearchgate.net Burnable poisons are intentionally added to fresh fuel to control its high initial reactivity. wikipedia.org As the reactor operates, the ¹⁴⁹Sm absorbs neutrons and is "burned off" or depleted. This depletion ideally matches the rate at which the fuel's own reactivity decreases, helping to maintain a more stable power output over the life of the fuel core. researchgate.netgoogle.com

Nuclear Shielding: Samarium compounds, derived from precursors like samarium(III) hydroxide, are incorporated into materials designed for radiation shielding. tandfonline.com Samarium oxide can be added to concrete, glass, or polymer composites to enhance their ability to absorb thermal neutrons, providing protection in environments exposed to neutron radiation, such as containers for transporting and storing spent nuclear fuel. mdpi.comnih.gov The addition of Sm₂O₃ to materials like stainless steel or borate (B1201080) glass has been shown to significantly improve their neutron and gamma-ray shielding capabilities. tandfonline.comnih.gov

Table 3: Neutron Cross-Sections of Samarium Isotopes and Other Elements

| Isotope/Element | Type | Thermal Neutron Absorption Cross-Section (barns) | Role in Nuclear Technology |

|---|---|---|---|

| Samarium-149 (¹⁴⁹Sm) | Isotope | ~41,000 - 42,000 nuclear-power.comcandu.org | Control Rods, Burnable Poison, Shielding wikipedia.orghpschapters.org |

| Xenon-135 (¹³⁵Xe) | Isotope | ~2,000,000 - 3,000,000 wikipedia.org | Transient Fission Product Poison |

| Gadolinium-157 (¹⁵⁷Gd) | Isotope | ~200,000 wikipedia.org | Burnable Poison, Shielding |

| Boron-10 (¹⁰B) | Isotope | ~3,840 | Control Rods, Shielding |

| Cadmium-113 (¹¹³Cd) | Isotope | ~20,600 mdpi.com | Control Rods (Use limited by toxicity) |

Catalytic Properties and Mechanisms of Samarium Iii Hydroxide Hydrate

Samarium(III) Hydroxide (B78521) Hydrate (B1144303) as a Catalyst Precursor

Samarium(III) hydroxide hydrate serves as a vital starting material for the synthesis of advanced samarium-based catalysts. cymitquimica.comchemicalbook.com Its primary role is not typically as a direct catalyst but as a precursor that can be thermally decomposed to produce samarium(III) oxide (Sm₂O₃), a more common and versatile catalytic species. wikipedia.org The properties of the final catalyst, such as particle size, surface area, and morphology, are heavily influenced by the synthesis conditions of the initial hydroxide.

The rational design of samarium-based catalysts often begins with the controlled synthesis of samarium(III) hydroxide hydrate. researchgate.netrsc.org Techniques like hydrothermal methods and co-precipitation are employed to produce Sm(OH)₃ nanocrystals with specific morphologies, such as nanorods or disc-like structures. researchgate.netresearchgate.net For instance, a facile hydrothermal method involves reacting a samarium salt solution, like samarium(III) sulfate (B86663) octahydrate, with a base such as ammonia (B1221849) under controlled temperature and pressure. researchgate.net

The morphology and crystal size of the resulting Sm(OH)₃ can be tuned by adjusting parameters like reaction temperature, pH, and the use of surfactants like oleic acid. researchgate.netresearchgate.net These tailored Sm(OH)₃ nanostructures can then be converted into samarium(III) oxide (Sm₂O₃) through a post-thermal treatment, typically calcination. wikipedia.orgresearchgate.net This decomposition process yields Sm₂O₃ catalysts with high surface areas and specific structural properties inherited from the hydroxide precursor, which are crucial for their catalytic performance.

Catalytic Activity in Organic Synthesis Reactions

Catalysts derived from samarium(III) hydroxide hydrate, particularly samarium(III) oxide, exhibit significant activity in a variety of organic synthesis reactions. heegermaterials.comnbinno.com The catalytic power of samarium compounds is often attributed to the Lewis acidic nature of the Sm(III) ion, which can activate substrates and facilitate key bond-forming steps. nbinno.commdpi.com

Samarium-based catalysts are known to enhance both the rate and selectivity of numerous chemical transformations. mdpi.com They have proven effective in promoting reactions with high efficiency, often under mild conditions, leading to excellent product yields in shorter timeframes. organic-chemistry.org For example, samarium(III) triflate, a water-tolerant Lewis acid catalyst, has been used to synthesize benzoxazoles and benzothiazoles in an aqueous medium with yields ranging from 72% to 96% in just 2 to 5 hours. organic-chemistry.org Similarly, nano-oxidized samarium demonstrates high catalytic performance in the synthesis of dibutyl oxalate (B1200264) via esterification. alfachemic.com This efficiency and selectivity make samarium catalysts valuable tools for fine chemical manufacturing. nbinno.com

| Reaction Type | Samarium Catalyst | Substrates | Key Findings |

| Benzoxazole Synthesis | Samarium(III) triflate | o-aminophenols and aldehydes | Excellent yields (72–96%); Short reaction times (2–5 hours); Reusable catalyst. organic-chemistry.org |

| Esterification | Nano-oxidized samarium | Alcohol and carboxylic acid | Good catalytic performance for dibutyl oxalate synthesis; Fast reaction rate. alfachemic.com |

| Alcohol Dehydration | Samarium(III) oxide | Acyclic primary alcohols | Efficient and selective formation of aldehydes and ketones. nbinno.com |

| Hydroboration | Sm[N(TMS)₂]₃ | Alkynes | Efficient synthesis of alkenylboron compounds. rsc.org |

One notable application of samarium-based catalysts is in the Pechmann condensation, a classic method for synthesizing coumarins. nih.gov The reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org Samarium(III) oxide nanoparticles (Sm₂O₃NP) have been shown to be efficient catalysts for this multi-step process, which involves both trans-esterification and condensation steps. nih.gov

In a model reaction, Sm₂O₃ nanoparticles catalyzed the formation of coumarin (B35378) 153 from 8-hydroxyjulolidine (B559601) and ethyl 4,4,4-trifluoroacetoacetate, achieving high yields. nih.gov The Lewis and Brønsted acidity of the samarium catalyst is crucial for activating the substrates and facilitating the intramolecular cyclization and dehydration steps. researchgate.net

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |

| Pechmann Condensation | 8-hydroxyjulolidine | Ethyl 4,4,4-trifluoroacetoacetate | Sm₂O₃ Nanoparticles | 65 °C, 24 h | High nih.gov |

Like most heterogeneous catalysts, samarium-based catalysts are susceptible to deactivation over time, which leads to a loss of catalytic activity and/or selectivity. mdpi.com The primary mechanisms of deactivation are generally categorized as chemical, thermal, and mechanical. mdpi.com

Common deactivation pathways applicable to samarium catalysts include:

Fouling or Coking: This involves the deposition of carbonaceous materials (coke) on the active sites of the catalyst surface, physically blocking reactants. youtube.com This is particularly common in reactions involving hydrocarbons. youtube.com

Thermal Degradation (Sintering): At high operating temperatures, the small crystallites of the active catalytic phase (e.g., Sm₂O₃) can grow into larger ones. This process, known as sintering, leads to a reduction in the active surface area and, consequently, a loss of activity. youtube.comyoutube.com

Poisoning: The strong chemisorption of impurities from the reactant feed onto the active sites can render them inactive. youtube.com Substances containing sulfur or other contaminants can act as poisons.

Regeneration strategies aim to reverse these deactivation processes. A common method for catalysts deactivated by coking is to burn off the carbon deposits in a controlled manner, typically by heating the catalyst in the presence of air or an oxygen-containing gas stream. youtube.com For deactivation caused by sintering, regeneration is more difficult and may not be economically viable, often necessitating complete replacement of the catalyst. youtube.com

Environmental Catalysis Applications

Samarium-based catalysts, often derived from samarium(III) hydroxide hydrate, show significant promise in environmental applications. heegermaterials.com Their unique electronic and structural properties make them effective in catalyzing reactions that mitigate pollutants.

A key application is in the control of nitrogen oxides (NOx), which are major air pollutants. Research has shown that samarium-doped manganese-based catalysts can effectively promote the catalytic decomposition of NO. alfachemic.com The incorporation of trivalent samarium into the manganese oxide structure creates charge imbalances and anion vacancies, which act as defect sites. These defects increase the number of active sites on the catalyst surface, thereby enhancing the catalytic reaction. alfachemic.com Furthermore, samarium-based systems have been investigated for the electrocatalytic reduction of nitrogen (N₂) to ammonia (NH₃), a critical process for sustainable fertilizer production. acs.org Other research has explored the use of samarium oxide-based catalysts in the methanation of carbon dioxide (CO₂), converting a greenhouse gas into methane (B114726) (CH₄). analis.com.my

Role in Petroleum Refining Catalysts

The specific role of Samarium(III) hydroxide hydrate in petroleum refining catalysts, such as those used in Fluid Catalytic Cracking (FCC), is not extensively documented in publicly available scientific literature. While rare-earth elements, including lanthanum and cerium, are sometimes incorporated into zeolite-based FCC catalysts to enhance stability and activity, detailed research focusing on the direct application or catalytic function of samarium(III) hydroxide hydrate in these processes is limited.

Catalysis for Environmental Protection and Pollution Abatement (e.g., automotive exhaust systems)

Samarium compounds, particularly in their trivalent oxide form (to which the hydroxide is a precursor), play a significant role as promoters in catalysts for environmental pollution control, especially in automotive exhaust systems. Research has demonstrated their effectiveness in enhancing the performance of catalysts for soot oxidation and the reduction of nitrogen oxides (NOx).

When used to modify manganese-based oxides (MnOx), samarium, primarily in its Sm³⁺ state, helps create a large number of oxygen vacancies in the catalyst structure. mdpi.com These vacancies are crucial active sites that promote the oxidation of harmful pollutants like carbon monoxide (CO) and nitrogen monoxide (NO). mdpi.com In catalysts designed for diesel engines, samarium works synergistically with cerium as a dual-promoter for MnOx. This combination significantly enhances the catalyst's ability to oxidize NO to nitrogen dioxide (NO₂), a key step that facilitates the subsequent oxidation of soot particles captured in diesel particulate filters. mdpi.com The improved redox properties and increased surface area of Sm-Ce-modified catalysts lead to lower soot ignition temperatures and more efficient pollution abatement. mdpi.comresearchgate.net

Furthermore, samarium-doped ceria has been investigated as an active component in Lean NOx Trap (LNT) catalysts. unibs.it The inclusion of samarium can enhance the NOx storage capacity of ceria, particularly at the low temperatures characteristic of engine cold-starts, and improve the subsequent reduction of the stored NOx during rich purge cycles. unibs.it

Table 1: Performance of Samarium-Modified Catalysts in Soot Oxidation

| Catalyst Composition | T10 (°C) | T50 (°C) | T90 (°C) |

| MnOₓ | 340 | 416 | 461 |

| Sm-Ce-MnOₓ | 306 | 385 | 431 |

| Data sourced from studies on soot oxidation under a flow of 500 ppm NO/10% O₂/N₂. T10, T50, and T90 represent the temperatures at which 10%, 50%, and 90% of soot is converted, respectively. mdpi.com |

Electrocatalytic Applications and Mechanisms

Oxygen Evolution Reaction (OER) Electrocatalysis

Samarium-based materials, typically in oxide form, have been identified as effective electrocatalysts for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production. While direct studies on samarium(III) hydroxide hydrate are sparse, the closely related samarium oxide (Sm₂O₃) has shown significant catalytic activity.

In one study, a composite material of samarium oxide embedded on carbon nanotubes (Sm₂O₃/CNTs) was fabricated and tested as an OER catalyst. researchgate.net The material demonstrated strong performance, achieving a current density of 10 mA cm⁻² at a low overpotential of 276 mV. This enhanced activity is attributed to the synergistic effects between the Sm₂O₃ particles and the highly conductive CNT support. researchgate.net Other research has explored more complex samarium-based perovskite oxides, such as SmNiₓCo₁₋ₓO₃ and Sm₀.₅Sr₀.₅Co₁₋ₓNiₓO₃₋δ, which also exhibit high bifunctional activity for both OER and the oxygen reduction reaction (ORR). researchgate.netmdpi.com

Table 2: OER Performance Metrics of Samarium-Based Electrocatalysts

| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte |

| Sm₂O₃/CNTs | 276 | 38 | 1.0 M KOH |

| Sm₂O₃ | 311 | 62 | 1.0 M KOH |

| CNTs | 342 | 83 | 1.0 M KOH |

| Performance data for samarium oxide on carbon nanotubes compared to its individual components. researchgate.net |

Hydrogen Evolution Reaction (HER)

The role of samarium compounds in the Hydrogen Evolution Reaction (HER) is particularly noteworthy for the in-situ formation of samarium (hydr)oxide during electrocatalysis. Research on a cobalt-samarium system showed that a precatalyst of cobalt nanoparticles embedded in a samarium hydride (SmH₂) matrix undergoes a surface transformation during the alkaline HER process. fu-berlin.de The surface SmH₂ converts into an amorphous samarium (hydr)oxide, effectively forming a Co/Sm(OH)₃ interface. fu-berlin.de

This spontaneously formed samarium hydroxide layer is not merely a byproduct but a crucial promoter of the catalytic activity. It serves multiple functions: it prevents the aggregation of the active cobalt nanoparticles, enhances the dissociation of water molecules (a key rate-limiting step in alkaline HER), and optimizes the binding energy of hydrogen intermediates on the cobalt active sites. fu-berlin.de Density Functional Theory (DFT) calculations have confirmed that the Co(111)/Sm(OH)₃ system possesses a significantly lower kinetic barrier for water dissociation compared to pristine cobalt. fu-berlin.de Similarly, doping nickel-molybdenum (B8610338) and nickel phosphide (B1233454) catalysts with samarium has been shown to improve HER activity and stability. nih.govnih.gov

Table 3: HER Performance of a Co/SmH₂ Precatalyst Forming Samarium (Hydr)oxide In-Situ

| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Overpotential @ 100 mA cm⁻² (mV) | Electrolyte |

| Co/SmH₂ | 71 | 252 | 1.0 M KOH |

| Pristine Co | 123 | 352 | 1.0 M KOH |

| Comparison of the Co/SmH₂ precatalyst with pristine Cobalt nanoparticles in alkaline media. fu-berlin.de |

Carbon Dioxide Reduction Reaction (CO2RR)